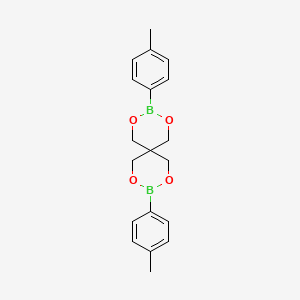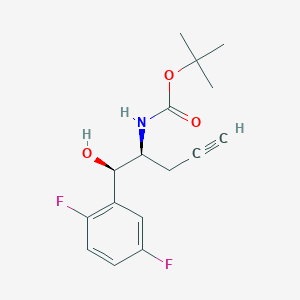
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a piperidin-4-ylmethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with tert-butylamine under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group is introduced by reacting the benzamide core with piperidine-4-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. This step is typically performed in an organic solvent, such as tetrahydrofuran or methanol, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR, MS) and chromatographic techniques (HPLC) to ensure its purity and identity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-4-methylbenzamide: Similar structure but lacks the piperidin-4-ylmethyl group.
N-tert-butyl-4-(piperidin-4-yl)benzamide: Similar structure but lacks the methyl group on the piperidine ring.
N-tert-butyl-4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar structure but contains a piperazine ring instead of a benzamide moiety.
Uniqueness
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is unique due to the presence of both the tert-butyl group and the piperidin-4-ylmethyl group attached to the benzamide core. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
Número CAS |
759448-24-3 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)19-16(20)15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20) |
Clave InChI |
NCEPWLBFHHEHMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)



![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)


![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)


![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)

